molecular formula C11H15NO3 B13163699 5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde

5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde

Katalognummer: B13163699
Molekulargewicht: 209.24 g/mol
InChI-Schlüssel: RKSIZISCVXRAQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan derivatives with piperidine derivatives under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally include the use of catalysts and controlled temperatures to ensure the desired product is obtained

Analyse Chemischer Reaktionen

5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic uses, although it is not currently used in clinical settings.

    Industry: Limited use in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action for 5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets. The compound’s furan ring and piperidine moiety allow it to interact with various enzymes and receptors, potentially affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(4-Hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde include other furan derivatives and piperidine derivatives. Some examples are:

Eigenschaften

Molekularformel

C11H15NO3

Molekulargewicht

209.24 g/mol

IUPAC-Name

5-(4-hydroxy-3-methylpiperidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C11H15NO3/c1-8-6-12(5-4-10(8)14)11-3-2-9(7-13)15-11/h2-3,7-8,10,14H,4-6H2,1H3

InChI-Schlüssel

RKSIZISCVXRAQI-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CCC1O)C2=CC=C(O2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.